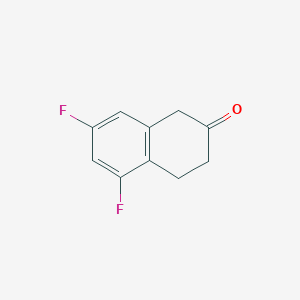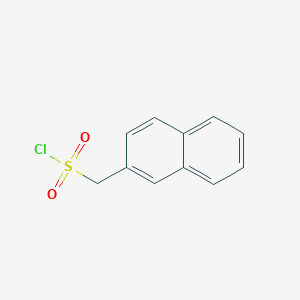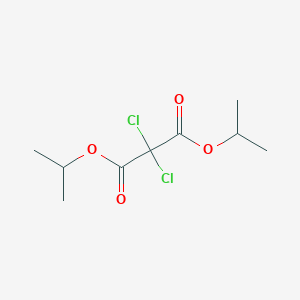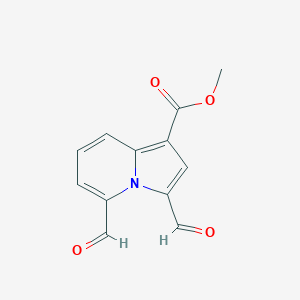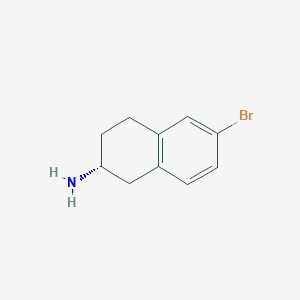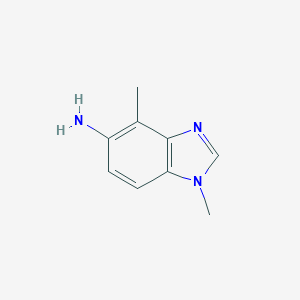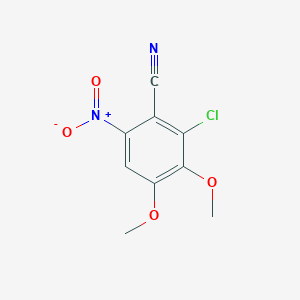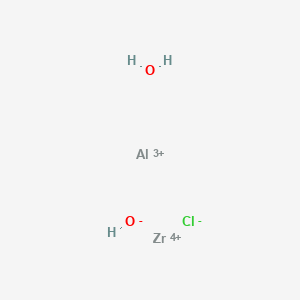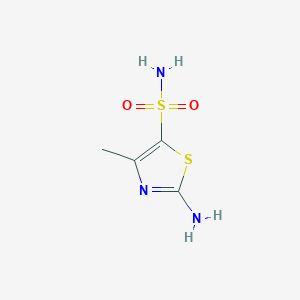
2-Amino-4-methyl-1,3-thiazole-5-sulfonamide
概要
説明
2-Amino-4-methyl-1,3-thiazole-5-sulfonamide is a compound with the molecular weight of 193.25 . It has the IUPAC name 2-amino-4-methyl-1,3-thiazole-5-sulfonamide . The InChI code for this compound is 1S/C4H7N3O2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3,(H2,5,7)(H2,6,8,9) .
Molecular Structure Analysis
The InChI code for 2-Amino-4-methyl-1,3-thiazole-5-sulfonamide is 1S/C4H7N3O2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3,(H2,5,7)(H2,6,8,9) . This indicates that the compound has a thiazole ring with a methyl group at the 4th position, an amino group at the 2nd position, and a sulfonamide group at the 5th position.Physical And Chemical Properties Analysis
2-Amino-4-methyl-1,3-thiazole-5-sulfonamide is a powder with a melting point of 175-176°C . It has a molecular weight of 193.25 .科学的研究の応用
Antimicrobial Applications
2-Aminothiazoles, including 2-Amino-4-methyl-1,3-thiazole-5-sulfonamide, have been found to exhibit antimicrobial properties . They are used in the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial agents .
Antifungal Applications
These compounds have also been found to have antifungal properties . They are utilized as fungicides, inhibiting the in vivo growth of Xanthomonas .
Anticancer Applications
2-Aminothiazoles have been associated with anticancer activities . For instance, some compounds have demonstrated a selective action towards human glioblastoma U251 cells and human melanoma WM793 cells .
Antioxidant Applications
Some synthesized compounds of 2-Aminothiazoles have shown potent antioxidant activity . This makes them valuable in the field of medical research for the development of drugs that can combat oxidative stress-related diseases .
Anti-inflammatory Applications
2-Aminothiazoles have been found to have anti-inflammatory properties . This makes them useful in the development of drugs for the treatment of inflammation-related conditions .
Anti-HIV Applications
These compounds have been found to have anti-HIV properties . They are used in the development of drugs for the treatment of HIV/AIDS .
Antidepressant Applications
2-Aminothiazoles are used as an antidepressant drug (pramipexole) . This highlights their potential in the field of mental health research .
Antiulcer Applications
They are used as an antiulcer agent (nizatidine) . This indicates their potential in the treatment of gastrointestinal disorders .
Safety and Hazards
将来の方向性
2-Aminothiazoles, including 2-Amino-4-methyl-1,3-thiazole-5-sulfonamide, have promising therapeutic roles and are utilized as starting material for the synthesis of diverse range of heterocyclic analogues . This suggests potential future directions in the development of novel therapeutic agents for a variety of pathological conditions .
作用機序
Target of Action
The primary target of 2-Amino-4-methyl-1,3-thiazole-5-sulfonamide is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .
Mode of Action
2-Amino-4-methyl-1,3-thiazole-5-sulfonamide interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, by binding to it . This binding inhibits the normal function of the enzyme, disrupting the synthesis of peptidoglycan and thereby weakening the bacterial cell wall .
Biochemical Pathways
The compound affects the peptidoglycan biosynthesis pathway . By inhibiting the action of UDP-N-acetylmuramate/L-alanine ligase, it disrupts the formation of peptidoglycan, leading to a weakened bacterial cell wall . The downstream effect of this is the potential lysis of the bacterial cell due to osmotic pressure .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The result of the action of 2-Amino-4-methyl-1,3-thiazole-5-sulfonamide is the potential death of bacterial cells . By inhibiting the synthesis of peptidoglycan, the compound weakens the bacterial cell wall, which can lead to cell lysis . This makes it a potential candidate for antibacterial therapy .
Action Environment
The action, efficacy, and stability of 2-Amino-4-methyl-1,3-thiazole-5-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can also impact the compound’s absorption and metabolism .
特性
IUPAC Name |
2-amino-4-methyl-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3,(H2,5,7)(H2,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPALZDBVQINZCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methyl-1,3-thiazole-5-sulfonamide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B68395.png)

